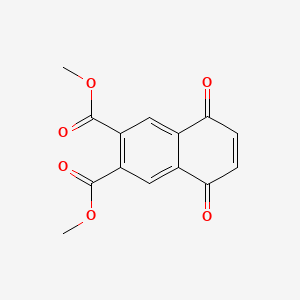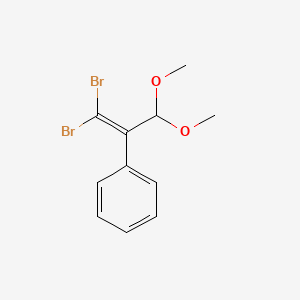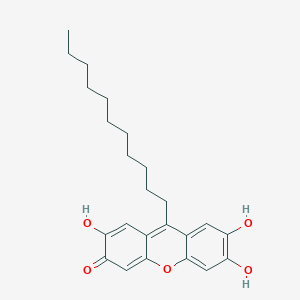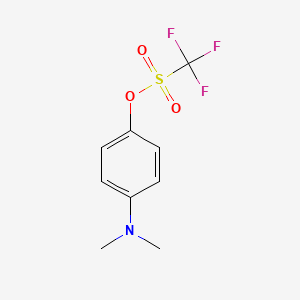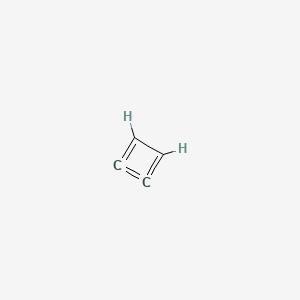
2,4-Dinitro-6-(quinolin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dinitro-6-(quinolin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one is a complex organic compound that features both nitro and quinoline functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitro-6-(quinolin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One possible route could involve the nitration of a quinoline derivative followed by a condensation reaction with a cyclohexa-2,4-dien-1-one derivative. The reaction conditions may include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely require optimization of the synthetic route to ensure high yield and purity. This could involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dinitro-6-(quinolin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines.
Applications De Recherche Scientifique
Chemistry: As a precursor for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of advanced materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2,4-Dinitro-6-(quinolin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The nitro and quinoline groups could play a role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds.
Quinoline: A heterocyclic aromatic organic compound with various applications in medicine and industry.
2,4-Dinitroanisole: Used as an intermediate in the synthesis of dyes and explosives.
Uniqueness
2,4-Dinitro-6-(quinolin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one is unique due to the combination of nitro and quinoline groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
112752-10-0 |
|---|---|
Formule moléculaire |
C15H9N3O5 |
Poids moléculaire |
311.25 g/mol |
Nom IUPAC |
2,4-dinitro-6-quinolin-2-ylphenol |
InChI |
InChI=1S/C15H9N3O5/c19-15-11(7-10(17(20)21)8-14(15)18(22)23)13-6-5-9-3-1-2-4-12(9)16-13/h1-8,19H |
Clé InChI |
BBTHFKQNMVIDFN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=N2)C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





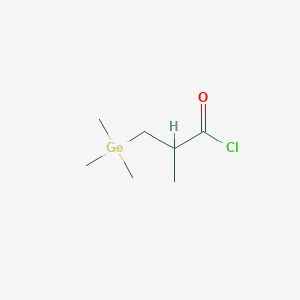

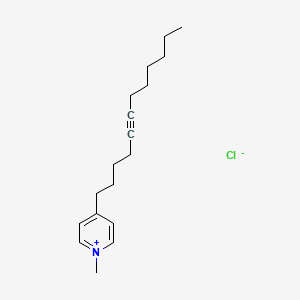

![2-Methyl-6,10b-dihydro-5H-[1,3]thiazolo[2,3-a]isoquinolin-3(2H)-one](/img/structure/B14291232.png)

